

A Comparative Analysis of Hexamethyldistannane and Other Hexaalkyldistannanes in Organic Synthesis

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Compound of Interest

Compound Name: *Hexamethyldistannane*

Cat. No.: *B1337061*

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This guide provides a comparative overview of **Hexamethyldistannane** and other common hexaalkyldistannanes, focusing on their physical properties, synthesis, and applications in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Experimental data and protocols are provided to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Physical and Chemical Properties

The physical properties of hexaalkyldistannanes vary with the nature of the alkyl substituent. **Hexamethyldistannane** is a low-melting solid, while the higher homologues, Hexaethylstannane and Hexabutyldistannane, are liquids at room temperature. These properties, along with their solubility and stability, are critical factors in their handling and reactivity.

| Property | Hexamethyldistannane | Hexaethylstannane | Hexabutylstannane |
|-------------------|--|---|---|
| CAS Number | 661-69-8[1][2] | 993-63-5 | 813-19-4[3] |
| Molecular Formula | C ₆ H ₁₈ Sn ₂ [1] | C ₁₂ H ₃₀ Sn ₂ | C ₂₄ H ₅₄ Sn ₂ [3] |
| Molecular Weight | 327.63 g/mol [1][2] | 411.8 g/mol | 580.1 g/mol [4] |
| Appearance | Colorless, low-melting solid | - | Colorless to slightly yellow liquid |
| Melting Point | 23-24 °C[1] | - | - |
| Boiling Point | 182 °C @ 756 mmHg[1][5] | - | 197-198 °C @ 10 mmHg |
| Density | 1.58 g/mL at 20 °C[1] | - | 1.148 g/mL at 25 °C[4] |
| Solubility | Insoluble in water[6] | - | Insoluble in water |
| Sensitivity | Air and moisture sensitive[5] | - | - |

Comparative Performance in Organic Synthesis

Hexamethyldistannane and other hexaalkyldistannanes are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds.[7][8] The choice of the hexaalkyldistannane can influence reaction outcomes, though detailed comparative studies with quantitative yield comparisons under identical conditions are not extensively documented in the readily available literature.

Qualitatively, the reactivity of the Sn-C bond is influenced by the steric and electronic nature of the alkyl groups. **Hexamethyldistannane**, with the smallest alkyl groups, is often considered more reactive and is used for the transfer of a methyl group or as a source of the trimethyltin moiety in the synthesis of other organostannanes.[6] Hexabutylstannane is widely used as a source of the tributyltin group, which is often preferred due to the lower toxicity of its byproducts compared to trimethyltin compounds.[9]

The primary application of these reagents is in the Stille reaction, where an organostannane is coupled with an organic halide or triflate. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product and regenerate the catalyst.[7]

Experimental Protocols

Synthesis of Hexamethyldistannane

Materials:

- Trimethyltin chloride
- Sodium metal
- Liquid ammonia
- Warm water
- Anhydrous sodium sulfate

Procedure:

- Dissolve sodium (3.46 g, 150 mmol) in liquid ammonia (250 mL) at -78 °C.[10]
- Add trimethyltin chloride (30 g, 150 mmol) to the solution.[10]
- Stir the mixture for 15 minutes until a blue color persists.[10]
- Evaporate the ammonia.[10]
- Wash the residue with warm water (3 x 50 mL).[10]
- Filter the product through anhydrous sodium sulfate to yield **Hexamethyldistannane**.[10]

Synthesis of Hexabutyldistannane

Materials:

- Tributyltin chloride
- Sodium metal
- Liquid ammonia
- Diethyl ether
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- Following a similar procedure to the synthesis of **Hexamethyldistannane**, react sodium (7.1 g, 308 mmol) with tributyltin chloride (100 g, 307 mmol) in liquid ammonia.[10]
- After evaporation of the ammonia, dissolve the residue in diethyl ether (200 mL).[10]
- Wash the ethereal solution with water and then with brine.[10]
- Dry the organic layer over anhydrous sodium sulfate.[10]
- Evaporate the solvent in vacuo and distill the residue to obtain Hexabutyldistannane as an oil (boiling point 155-160 °C). The reported yield is 86%. [10]

General Protocol for a Stille Cross-Coupling Reaction

Materials:

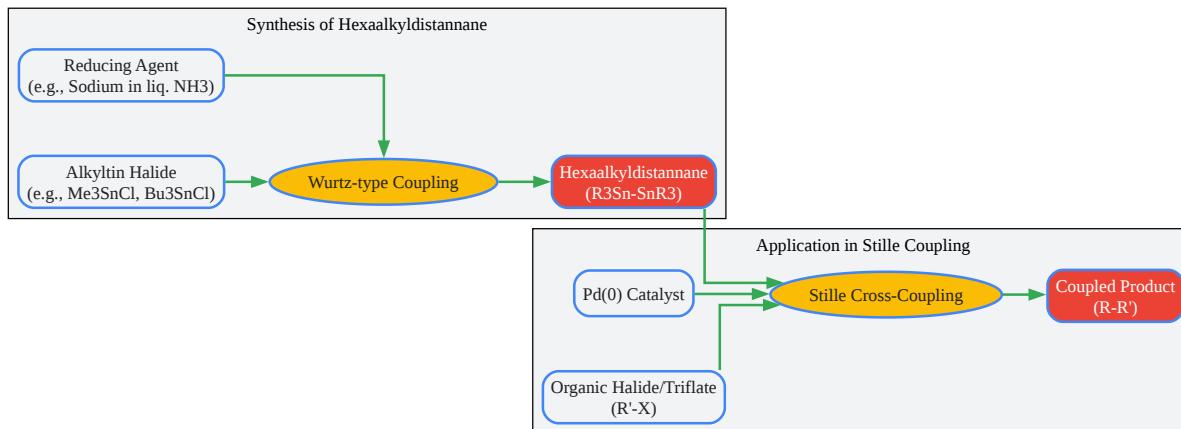
- Aryl or vinyl halide/triflate (1.0 equiv)
- Hexaalkyldistannane (e.g., **Hexamethyldistannane** or Hexabutyldistannane) (1.1 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Anhydrous solvent (e.g., THF, DMF, or toluene)

- Optional: Additives such as Cu(I) salts or lithium chloride

Procedure:

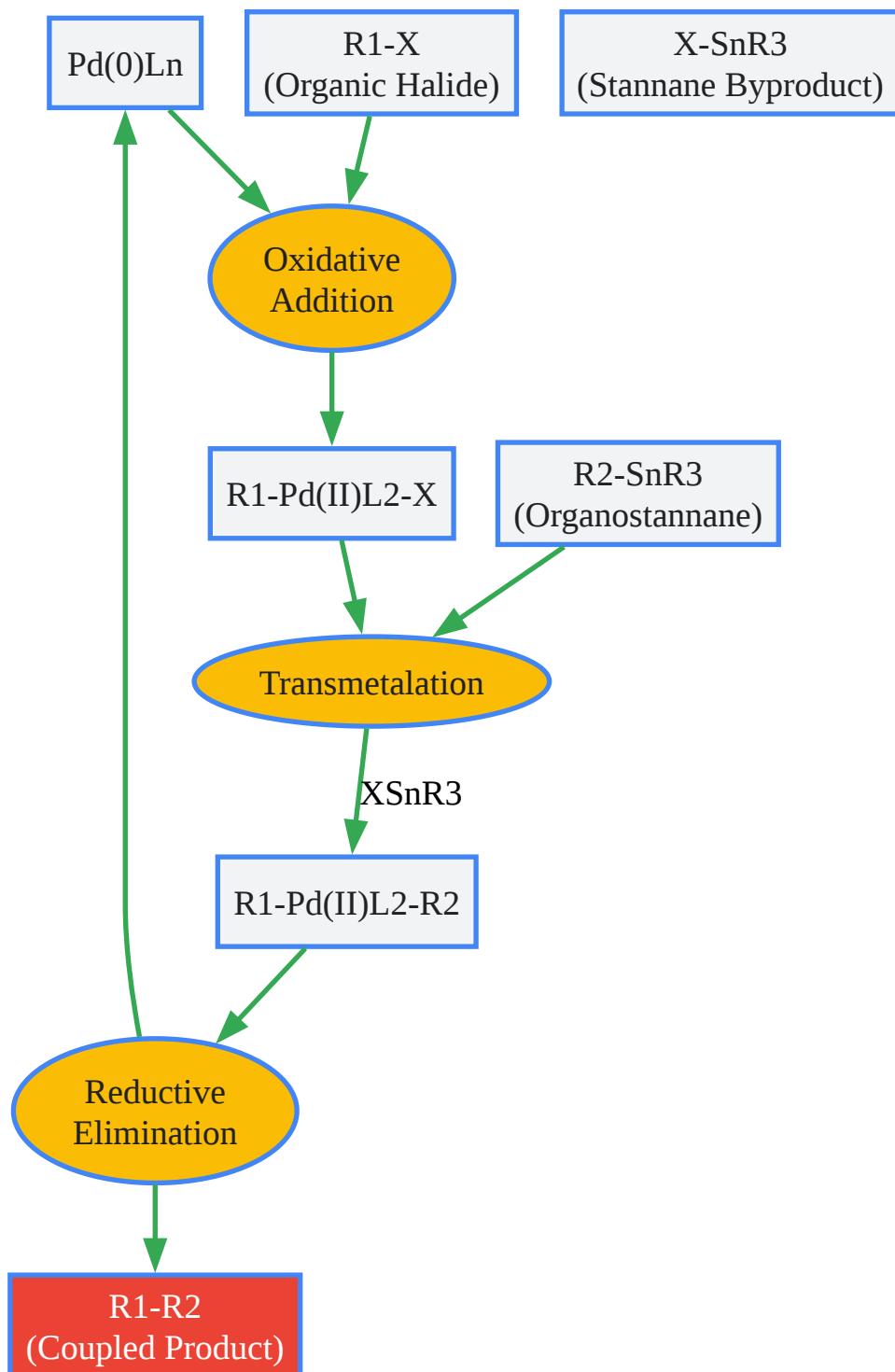
- To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide/triflate, the palladium catalyst, and any additives.
- Add the anhydrous solvent, followed by the hexaalkyldistannane.
- Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC.
- Upon completion, cool the reaction to room temperature.
- Work-up typically involves quenching the reaction, followed by extraction with an organic solvent. Purification is usually performed by column chromatography.

Visualizations



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Caption: General workflow for the synthesis and application of hexaalkyldistannanes.

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Caption: Catalytic cycle of the Stille cross-coupling reaction.

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